molecular formula C37H28N6Na4O17S4 B162066 C.I. Direct Red 79, tetrasodium salt CAS No. 1937-34-4

C.I. Direct Red 79, tetrasodium salt

Cat. No. B162066
CAS RN: 1937-34-4
M. Wt: 1048.9 g/mol
InChI Key: WNQPPENQFWLADQ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

C.I. Direct Red 79, tetrasodium salt appears as a dark red powder . It is soluble in water, with a solubility of 15g/L at 60 °C and 24g/L at 97 °C . It is very sensitive to hard water . The addition of concentrated hydrochloric acid to the aqueous solution results in a blue-green precipitate . The melting point is greater than 300 °C .

Scientific Research Applications

Summary of Application

This research focuses on the adsorption of Direct Red 79 (DR79) in wastewater. The study is particularly relevant to the textile and garment industry, which often uses dyes like DR79 and subsequently discharges wastewater containing these dyes .

Methods of Application

The study used magnetic spinel ferrite nanoparticles Fe2Fe1-xMnxO4 synthesized by a simple co-precipitation method. The nanoparticles were characterized using various techniques such as X-ray diffraction (XRD), field-emission scanning electron microscope (FE-SEM), Raman spectroscopy, and infrared spectroscopy (FTIR) .

Results or Outcomes

The study found that the material has good adsorption capacity for DR79 in water. The adsorption process obeys pseudo-second-order kinetics and also shows compliance with Langmuir, Freundlich, and Temkin isotherms .

2. Environmental Hazard in Textile Dyeing Wastewater

Summary of Application

This research discusses the environmental hazards posed by the use of dyes like Direct Red 79 in the textile industry. The dyeing process and the rinsing of dyed fabric utilize a variety of substances including dyes, fixing agents, surfactants, leveling agents, mordants, salts, etc .

Methods of Application: The study reviews the challenges to the environment posed by the dyes and chemicals present in spent dye bath, progress in possible remedies in dyeing wastewater treatment including nanotechnology .

Results or Outcomes: The study suggests that the selection of dyes and chemicals, use of best available techniques, and wastewater treatment technologies can significantly improve the textile dyeing to become an environment-friendly process .

3. Influence on the Nascent Structure of Microbial Cellulose

Methods of Application: The study does not provide specific details on the methods of application or experimental procedures .

Results or Outcomes: The study does not provide specific details on the results or outcomes obtained .

4. Structure of Nascent Microbial Cellulose

Methods of Application

The study used Acetobacter xylinum cultured in the presence of Direct Red 75 or Direct Red 79. The products obtained were crystalline complexes in which a monolayer of dye is included between the cellulose sheets .

Results or Outcomes

The study found that due to the ureylene group on the skeletal structure of dye, stronger hydrogen bonding occurred between the dye and cellulose in the product. The ureylene group affects stable hydrogen bonding in the cellulose regenerated from Direct Red 75 and Direct Red 79 products .

5. Environmental Hazard in Textile Dyeing Wastewater

Methods of Application: The study reviews the challenges to the environment posed by the dyes and chemicals present in spent dye bath, progress in possible remedies in dyeing wastewater treatment including nanotechnology .

Results or Outcomes: The study suggests that the selection of dyes and chemicals, use of best available techniques, and wastewater treatment technologies can significantly improve the textile dyeing to become an environment-friendly process .

6. Dye-Cellulose Complex

Methods of Application: The study does not provide specific details on the methods of application or experimental procedures .

Results or Outcomes: The study does not provide specific details on the results or outcomes obtained .

4. Structure of Nascent Microbial Cellulose

Methods of Application

The study used Acetobacter xylinum cultured in the presence of Direct Red 75 or Direct Red 79. The products obtained were crystalline complexes in which a monolayer of dye is included between the cellulose sheets .

Results or Outcomes

The study found that due to the ureylene group on the skeletal structure of dye, stronger hydrogen bonding occurred between the dye and cellulose in the product. The ureylene group affects stable hydrogen bonding in the cellulose regenerated from Direct Red 75 and Direct Red 79 products .

5. Environmental Hazard in Textile Dyeing Wastewater

Methods of Application: The study reviews the challenges to the environment posed by the dyes and chemicals present in spent dye bath, progress in possible remedies in dyeing wastewater treatment including nanotechnology .

Results or Outcomes: The study suggests that the selection of dyes and chemicals, use of best available techniques, and wastewater treatment technologies can significantly improve the textile dyeing to become an environment-friendly process .

6. Dye-Cellulose Complex

Methods of Application: The study does not provide specific details on the methods of application or experimental procedures .

Results or Outcomes: The study does not provide specific details on the results or outcomes obtained .

properties

IUPAC Name

tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32N6O17S4.4Na/c1-17-5-27(33(59-3)15-25(17)40-42-29-11-21(61(47,48)49)7-19-9-23(63(53,54)55)13-31(44)35(19)29)38-37(46)39-28-6-18(2)26(16-34(28)60-4)41-43-30-12-22(62(50,51)52)8-20-10-24(64(56,57)58)14-32(45)36(20)30;;;;/h5-16,44-45H,1-4H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQPPENQFWLADQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N6Na4O17S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889450
Record name Chlorantine Fast Red 6BLL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1048.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Direct Red 79, tetrasodium salt

CAS RN

1937-34-4
Record name Chlorantine Fast Red 6BLL
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis[5-hydroxy-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorantine Fast Red 6BLL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT RED 79
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L62N178CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.